Oxytocin, monoacetate (salt)

説明

オキシトシン(酢酸塩)は、自然発生するペプチドホルモンであるオキシトシンの合成形態です。オキシトシンは視床下部で産生され、下垂体後葉から分泌されます。オキシトシンは、出産、授乳、社会的絆など、さまざまな生理学的プロセスにおいて重要な役割を果たしています。 オキシトシン(酢酸塩)は、医療現場で、陣痛誘発、産後出血のコントロール、授乳中の母親の乳汁分泌促進に一般的に使用されます .

2. 製法

合成経路と反応条件: オキシトシン(酢酸塩)の合成には、固相ペプチド合成(SPPS)が用いられます。SPPSとは、成長するペプチド鎖にアミノ酸を逐次的に付加する手法です。このプロセスは、最初のアミノ酸を固体樹脂に結合することから始まり、その後、保護されたアミノ酸を段階的に付加していきます。各アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシベンゾトリアゾール(HOBt)などの試薬を用いてカップリングされます。 ペプチド鎖が組み立てられたら、樹脂から切り離され、脱保護されて粗ペプチドが得られます .

工業生産方法: オキシトシン(酢酸塩)の工業生産は、ラボでの合成と同様の原理に基づいていますが、より大規模に行われます。このプロセスには、効率性と再現性を向上させる自動ペプチド合成装置が用いられます。 合成されたペプチドの精製は、高速液体クロマトグラフィー(HPLC)によって行われ、最終製品の高純度と品質が保証されます .

3. 化学反応解析

反応の種類: オキシトシン(酢酸塩)は、以下のようなさまざまな化学反応を起こします。

酸化: オキシトシンは、銅イオン(Cu²⁺)などの金属イオンの存在下で酸化され、システイン残基間にジスルフィド結合が形成されます.

還元: オキシトシンの還元は、ジスルフィド結合を切断することを意味し、通常はジチオスレイトール(DTT)やβ-メルカプトエタノールなどの還元剤を用いて行われます.

一般的な試薬と条件:

酸化: 金属イオン(例:Cu²⁺)と酸素。

還元: DTTやβ-メルカプトエタノールなどの還元剤。

生成される主な生成物:

酸化: ジスルフィド結合の形成。

還元: ジスルフィド結合の切断。

4. 科学研究への応用

オキシトシン(酢酸塩)は、科学研究において幅広い応用範囲を持っています。

化学: ペプチド合成、フォールディング、安定性の研究におけるモデルペプチドとして使用されています.

生物学: 社会的行動、ストレス応答、生殖生理学における役割について研究されています.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin (acetate) involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the crude peptide .

Industrial Production Methods: Industrial production of oxytocin (acetate) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which enhance efficiency and reproducibility. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .

化学反応の分析

Types of Reactions: Oxytocin (acetate) undergoes various chemical reactions, including:

Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties and activity.

Common Reagents and Conditions:

Oxidation: Metal ions (e.g., Cu²⁺) and oxygen.

Reduction: Reducing agents such as DTT or beta-mercaptoethanol.

Substitution: Specific reagents depending on the target amino acid residue.

Major Products Formed:

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds.

Substitution: Modified oxytocin analogs with altered biological activity.

科学的研究の応用

Oxytocin (acetate) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its role in social behavior, stress response, and reproductive physiology.

Medicine: Utilized in obstetrics to induce labor and control postpartum hemorrhage.

Industry: Employed in the development of peptide-based drugs and formulations.

作用機序

オキシトシン(酢酸塩)は、オキシトシン受容体と呼ばれる、Gタンパク質共役型受容体(GPCR)に結合することによって作用します。受容体への結合により、シグナル伝達カスケードが活性化され、細胞内カルシウム濃度が上昇し、平滑筋の収縮が起こります。子宮では、これは陣痛中の子宮収縮を引き起こします。 乳腺では、乳腺の筋上皮細胞を収縮させることで、乳汁分泌を促進します .

類似化合物:

カルベトシン: オキシトシンの合成アナログであり、半減期が長く、産後出血予防に使用されます.

デモキシトシン: オキシトシンアナログであり、同様の子宮収縮作用を有しています.

オキシトシン(酢酸塩)のユニークさ: オキシトシン(酢酸塩)は、社会的絆、出産、授乳における特定の役割のためにユニークです。 アナログとは異なり、オキシトシン(酢酸塩)は、そのよく特徴付けられた生理学的効果と治療的可能性のために、医療と研究の両方で広く使用されています .

類似化合物との比較

Carbetocin: A synthetic analog of oxytocin with a longer half-life, used to prevent postpartum hemorrhage.

Demoxytocin: Another oxytocin analog with similar uterotonic properties.

Vasopressin: A peptide hormone structurally similar to oxytocin, involved in water retention and vasoconstriction.

Uniqueness of Oxytocin (acetate): Oxytocin (acetate) is unique due to its specific role in social bonding, childbirth, and lactation. Unlike its analogs, oxytocin (acetate) is widely used in both medical and research settings for its well-characterized physiological effects and therapeutic potential .

生物活性

Oxytocin, monoacetate (salt), is a synthetic derivative of the naturally occurring peptide hormone oxytocin. This compound is widely recognized for its critical roles in reproductive physiology, social bonding, and various therapeutic applications. The acetate form enhances the stability and bioavailability of oxytocin, making it a valuable agent in both clinical and research settings.

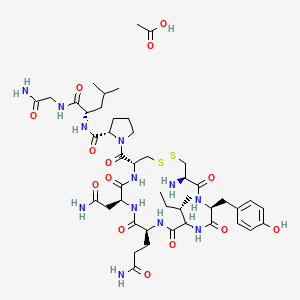

- Molecular Formula : C₄₅H₇₀N₁₂O₁₄S₂

- Molecular Weight : 1010.24 g/mol

- Appearance : White solid

- Solubility : Soluble in water

Oxytocin exerts its biological effects primarily through binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). This interaction triggers a cascade of intracellular events, notably increasing intracellular calcium levels, which leads to:

- Uterine Contraction : Facilitates childbirth by promoting rhythmic contractions.

- Milk Ejection : Stimulates myoepithelial cells in mammary glands during lactation.

- Social Behaviors : Influences bonding, trust, and emotional responses.

Physiological Roles

-

Reproductive Health

- Induces labor and reduces postpartum hemorrhage.

- Enhances lactation by facilitating milk ejection.

-

Social and Emotional Functions

- Promotes social bonding and trust among individuals.

- Modulates stress responses and emotional behaviors.

-

Pain Modulation

- Exhibits analgesic properties, potentially alleviating pain in various contexts.

Table 1: Summary of Biological Activities of Oxytocin, Monoacetate (Salt)

Case Studies

-

Labor Induction

A clinical study demonstrated that oxytocin administration significantly reduced the time to delivery in women undergoing labor induction compared to placebo groups. The study highlighted its efficacy in managing uterine contractions effectively. -

Social Anxiety Disorder

Research has shown that oxytocin can reduce symptoms of social anxiety disorder by enhancing social cognition and emotional recognition. In a double-blind study, participants receiving oxytocin exhibited improved performance on social tasks compared to those receiving a placebo. -

Autism Spectrum Disorder

A study involving children with autism spectrum disorder found that intranasal administration of oxytocin improved social cognition and increased neural activity in regions associated with reward processing during social interactions.

Safety and Toxicology

While oxytocin is generally considered safe when used appropriately, there are potential side effects and contraindications:

- Cardiovascular Effects : May cause hypotension or tachycardia in some individuals.

- Behavioral Changes : Potential for inducing behavioral abnormalities with improper dosing.

- Developmental Concerns : Caution is advised regarding its use during pregnancy due to potential risks to fetal development .

Table 2: Toxicity Profile of Oxytocin, Monoacetate (Salt)

特性

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOEVVLZMNAEH-MUOBJISASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70N12O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-83-6 | |

| Record name | Oxytocin, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。